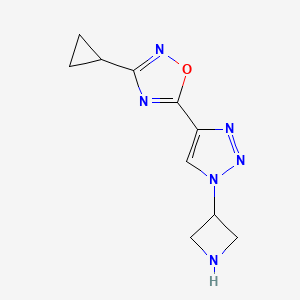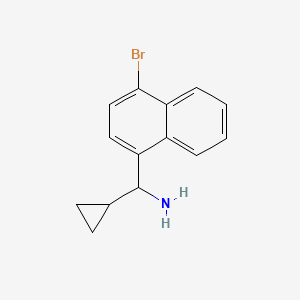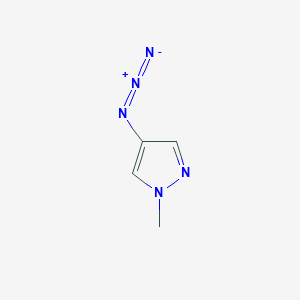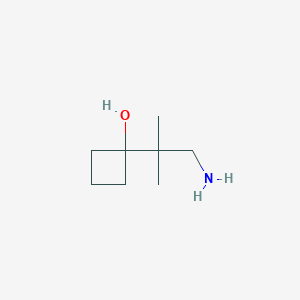
1-amino-N,N-dimethylcyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-N,N-dimethylcyclobutane-1-carboxamide is a chemical compound with the molecular formula C7H14N2O It is known for its unique structure, which includes a cyclobutane ring, an amino group, and a dimethylamide group
Wissenschaftliche Forschungsanwendungen
1-amino-N,N-dimethylcyclobutane-1-carboxamide has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 1-Amino-cyclobutanecarboxylic acid dimethylamide is the NR1 glycine site of the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
1-Amino-cyclobutanecarboxylic acid dimethylamide acts as a partial agonist at the NR1 glycine site of the NMDA receptor . This means it binds to this receptor site and triggers a response, but not to the full extent that a full agonist would. This partial activation can modulate the overall response of the NMDA receptor, influencing the flow of ions through the channel and thus the excitability of the neuron.
Biochemical Pathways
The activation of NMDA receptors is involved in a variety of biochemical pathways. These include pathways related to neuronal signaling, synaptic plasticity, and the regulation of calcium homeostasis within neurons. By acting on the NMDA receptor, 1-Amino-cyclobutanecarboxylic acid dimethylamide can influence these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound issoluble up to 100 mM in water , which could influence its bioavailability and distribution within the body.
Result of Action
The result of 1-Amino-cyclobutanecarboxylic acid dimethylamide’s action on the NMDA receptor can lead to changes in neuronal excitability and synaptic plasticity. This can have various effects at the molecular and cellular level, potentially influencing processes such as learning and memory .
Biochemische Analyse
Biochemical Properties
1-Amino-cyclobutanecarboxylic acid dimethylamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as an NMDA receptor antagonist at the glycine site . This interaction can influence neurotransmission and synaptic plasticity, making it a valuable tool for studying neurological processes. Additionally, 1-Amino-cyclobutanecarboxylic acid dimethylamide can participate in peptide synthesis reactions, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of 1-Amino-cyclobutanecarboxylic acid dimethylamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving NMDA receptors . This can lead to changes in gene expression and cellular metabolism, affecting overall cell function. For instance, its interaction with NMDA receptors can modulate calcium influx, which is crucial for various cellular activities, including neurotransmitter release and gene transcription.
Molecular Mechanism
At the molecular level, 1-Amino-cyclobutanecarboxylic acid dimethylamide exerts its effects through specific binding interactions with biomolecules. As an NMDA receptor antagonist, it binds to the glycine site, inhibiting the receptor’s activity . This inhibition can prevent excessive calcium influx, protecting cells from excitotoxicity. Additionally, 1-Amino-cyclobutanecarboxylic acid dimethylamide may influence enzyme activity, either by inhibition or activation, leading to changes in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Amino-cyclobutanecarboxylic acid dimethylamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to 1-Amino-cyclobutanecarboxylic acid dimethylamide can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Amino-cyclobutanecarboxylic acid dimethylamide in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as neuroprotection and modulation of neurotransmission . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential neurotoxicity. Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
1-Amino-cyclobutanecarboxylic acid dimethylamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and alter metabolite levels within cells. For example, its role as an NMDA receptor antagonist can influence pathways related to neurotransmitter synthesis and degradation, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Amino-cyclobutanecarboxylic acid dimethylamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, particularly in targeting specific tissues or cellular processes.
Subcellular Localization
1-Amino-cyclobutanecarboxylic acid dimethylamide exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct it to particular compartments or organelles, such as the nucleus or mitochondria. This localization is essential for its role in modulating cellular processes and biochemical reactions.
Vorbereitungsmethoden
The synthesis of 1-amino-N,N-dimethylcyclobutane-1-carboxamide typically involves the following steps:
Cyclobutanecarboxylic Acid Formation: The initial step involves the preparation of cyclobutanecarboxylic acid, which can be synthesized by decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Amination: The cyclobutanecarboxylic acid is then subjected to amination to introduce the amino group.
Dimethylation: Finally, the amino group is dimethylated to form this compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-amino-N,N-dimethylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-amino-N,N-dimethylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:
1-Aminocyclobutanecarboxylic acid: This compound lacks the dimethylamide group and has different reactivity and applications.
Cyclobutanecarboxylic acid: This compound lacks both the amino and dimethylamide groups, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-amino-N,N-dimethylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)6(10)7(8)4-3-5-7/h3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFVSBDIRWLMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)



![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)

![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)


![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)


amine](/img/structure/B1380250.png)
